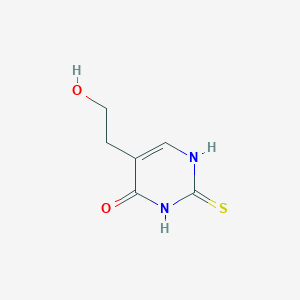

5-(2-Hydroxyethyl)-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOFBQMOMPQKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394311 | |

| Record name | 5-(2-hydroxyethyl)-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23956-11-8 | |

| Record name | NSC528411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-hydroxyethyl)-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Hydroxyethyl 2 Thiouracil and Its Analogues

Established Synthetic Pathways for 5-(2-Hydroxyethyl)-2-thiouracil

The formation of the this compound molecule is mainly accomplished through two conventional synthetic routes: cyclocondensation reactions and the modification of existing uracil (B121893) or thiouracil compounds.

Cyclocondensation Approaches (e.g., reaction of thiourea (B124793) with α-formylbutyrolactone enolate)

The most direct and commonly used method for creating 5-substituted-2-thiouracils, including the 5-(2-hydroxyethyl) variant, is the cyclocondensation of a β-ketoester or a similar compound with thiourea. A prime illustration is the reaction of thiourea with the sodium enolate of α-formyl-γ-butyrolactone. This reaction takes place through a base-catalyzed condensation, usually with sodium ethoxide, to construct the pyrimidine (B1678525) ring in one step. During this process, the lactone ring of the initial material is opened, yielding the 2-hydroxyethyl substituent at the C-5 position of the newly formed thiouracil ring.

Approaches from Precursor Uracil and Thiouracil Derivatives

An alternative method for synthesizing this compound involves altering a pre-existing pyrimidine ring. For example, a frequently used precursor, 2-thiouracil (B1096), can be functionalized at the C-5 position. While direct alkylation at C-5 can be difficult, it can be achieved by derivatizing a 5-halothiouracil or a 5-lithiated thiouracil intermediate. Another technique begins with a uracil derivative, followed by the conversion of the carbonyl group at the C-2 position to a thiocarbonyl. This thionation step is often carried out using reagents like Lawesson's reagent or phosphorus pentasulfide.

Green Chemistry Approaches in the Synthesis of Thiouracil Derivatives

In recent times, the principles of green chemistry have been increasingly adopted in the synthesis of thiouracil derivatives to reduce environmental harm and enhance efficiency. These methods prioritize the use of eco-friendly solvents, catalysts, and energy sources. For example, microwave-assisted organic synthesis (MAOS) has become a valuable tool for the quick and effective synthesis of thiouracils. This method often results in decreased reaction times, increased yields, and less reliance on volatile organic solvents compared to traditional heating. Furthermore, the use of solid-supported catalysts and solvent-free reaction conditions is being investigated to make thiouracil synthesis even more environmentally friendly. One-pot multicomponent reactions are also a key feature of green chemistry, enabling the synthesis of intricate thiouracil derivatives in a single step, which in turn minimizes waste and improves atom economy.

Synthesis of Novel Derivatives and Analogues of this compound

The therapeutic promise of this compound has sparked considerable interest in the creation of its new derivatives and analogues. These changes are generally intended to investigate structure-activity relationships and to develop compounds with better pharmacological characteristics.

Strategies for Substituent Modification at the Pyrimidine Ring (e.g., N-alkylation, S-alkylation, modifications at C-5, C-6 positions)

The pyrimidine ring of this compound presents multiple locations for chemical alteration, including the nitrogen and sulfur atoms, as well as the carbon atoms at the C-5 and C-6 positions.

N-Alkylation: The nitrogen atoms at positions 1 and 3 of the thiouracil ring can be easily alkylated to introduce various substituents. This is usually done by treating the parent thiouracil with an alkyl halide in the presence of a base. The specific placement of the N-alkylation can often be managed by adjusting the reaction conditions and the type of alkylating agent.

S-Alkylation: The exocyclic sulfur atom at the C-2 position is a soft nucleophile and can be selectively alkylated to create 2-(alkylthio)uracil derivatives. This S-alkylation is frequently performed using alkyl halides under basic conditions. The resulting 2-(alkylthio) group can act as a flexible point for additional functionalization.

Modifications at C-5 and C-6 Positions: The C-5 position, which already has the 2-hydroxyethyl group, can be further altered. For instance, the hydroxyl group can be esterified or etherified to add new functional groups. The C-6 position can also be a site for substitution, often by first halogenating it and then using nucleophilic displacement or cross-coupling reactions.

| Modification Site | Reagents and Conditions | Resulting Derivative |

| N-1 / N-3 | Alkyl halide, Base | N-alkylated thiouracils |

| S-2 | Alkyl halide, Base | 2-(Alkylthio)uracils |

| C-5 (OH group) | Acyl chloride/anhydride or Alkyl halide | Esterified or etherified derivatives |

| C-6 | Halogenating agent, then Nucleophile/Coupling partner | C-6 substituted thiouracils |

Mechanistic Investigations of 5 2 Hydroxyethyl 2 Thiouracil Action at Molecular and Cellular Levels

Molecular Interactions with Target Enzymes and Receptors

The interaction of 5-(2-Hydroxyethyl)-2-thiouracil with specific protein targets is fundamental to its biological activity. This section examines the kinetics of enzyme inhibition and what is known about its binding to proteins.

While direct enzymatic studies on this compound are limited in publicly accessible literature, significant insights can be drawn from research on its parent compound, 2-thiouracil (B1096). Research has identified 2-thiouracil as a selective inhibitor of neuronal nitric oxide synthase (nNOS), showing no significant activity against other isoforms like endothelial (eNOS) or inducible (iNOS) nitric oxide synthases. nih.gov

The inhibition of nNOS by 2-thiouracil is competitive, with a reported inhibition constant (Kᵢ) of 20 µM. nih.gov The mechanism of this inhibition is multifaceted. Evidence suggests that 2-thiouracil interferes with the binding of both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH₄), to the enzyme's active site. nih.gov Furthermore, 2-thiouracil was found to antagonize the BH₄-dependent dimerization of the nNOS enzyme, a critical step for its catalytic activity. nih.gov It also inhibited hydrogen peroxide production by the enzyme in the absence of L-arginine and BH₄. nih.gov These findings suggest a complex interaction at the enzyme's active site, impacting substrate binding, cofactor function, and the enzyme's quaternary structure. Given its structural similarity, this compound may exhibit a comparable inhibitory profile against nNOS, although specific kinetic data for this derivative is not available.

| Parameter | Value | Description |

|---|---|---|

| Target Enzyme | Neuronal Nitric Oxide Synthase (nNOS) | The enzyme isoform selectively inhibited by 2-thiouracil. nih.gov |

| Inhibition Constant (Kᵢ) | 20 µM | Indicates the concentration required to produce half-maximum inhibition. nih.gov |

| Mechanism of Inhibition | Competitive | The inhibitor competes with the substrate and cofactor for the active site. nih.gov |

| Mechanistic Details | Antagonizes BH₄-induced dimerization | Interferes with the necessary structural formation of the active enzyme. nih.gov |

Specific ligand-protein binding studies detailing the binding affinity, thermodynamics, or specific molecular contacts of this compound with target receptors are not extensively documented in the available scientific literature. Similarly, there is no direct evidence to characterize it as a positive or negative allosteric modulator of any specific receptor. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.gov While computational and experimental studies on other molecules have elucidated such mechanisms nih.govnih.gov, similar detailed investigations for this compound have not been reported.

Cellular Pathway Modulation

The effects of this compound extend to the modulation of complex cellular pathways, from hormone synthesis to the regulation of cell fate.

This compound belongs to the thioureylene class of compounds, which are well-established inhibitors of thyroid hormone synthesis. The primary mechanism of action for this class, including the archetypal drug propylthiouracil (B1679721) (PTU), is the potent inhibition of the enzyme thyroid peroxidase (TPO). frontiersin.orgnih.gov

The synthesis of thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃), is a multi-step process occurring in the thyroid follicular cells and the colloid. nih.gov A critical step is the TPO-catalyzed oxidation of iodide ions (I⁻) to reactive iodine (I₂ or I₃⁻), which is then incorporated onto tyrosine residues within the thyroglobulin protein scaffold—a process called organification. nih.govnih.gov TPO also catalyzes the subsequent coupling of these iodinated tyrosine residues (monoiodotyrosine and diiodotyrosine) to form T₃ and T₄. nih.gov

Thiourea-based drugs like PTU, and by extension this compound, act as substrates for TPO, becoming oxidized themselves. This process irreversibly inactivates the TPO enzyme, thereby preventing it from carrying out both the iodination and coupling steps. frontiersin.org This effectively halts the production of new thyroid hormones, leading to the antithyroid effects observed with this class of compounds.

Role as a Sulfur Donor in Biochemical Processes and its Implications

The structure of this compound includes a thiourea (B124793) moiety, characterized by a carbon atom double-bonded to a sulfur atom (a thione group). Compounds containing such sulfur atoms, known as sulfane sulfur, can potentially act as sulfur donors in various biochemical reactions.

In biological systems, enzymes such as thiosulfate (B1220275) sulfurtransferase (also known as rhodanese) facilitate the transfer of sulfur atoms from donor molecules to nucleophilic acceptors. This process is crucial for cyanide detoxification and the formation and repair of iron-sulfur clusters in proteins. Sulfur donors are compounds that can liberate sulfur at physiological temperatures, which can then be used in these metabolic pathways.

However, while this compound possesses the necessary chemical group to theoretically function as a sulfur donor, there is no direct experimental evidence in the reviewed literature to confirm that it actively participates in such biochemical processes or to describe the implications of such a role. The metabolism of other sulfur-containing uracils has been shown to result in various sulfur-containing metabolites, but a definitive role as a primary sulfur donor for this compound remains to be established.

Structure Activity Relationship Sar Studies of 5 2 Hydroxyethyl 2 Thiouracil Derivatives

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (C-5, C-6, N-1, N-3) on Biological Activity

The pyrimidine nucleus itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing effects of the two nitrogen atoms. nih.gov However, the presence of electron-releasing groups like hydroxyl (-OH) and thiol (-SH) at positions C-2 and C-4 (in the case of uracil) or C-2 (in 2-thiouracil) activates the ring, making it more amenable to substitutions that can enhance biological activity. nih.govnih.gov

Research has shown that substitutions at various positions of the 2-thiouracil (B1096) core lead to a wide range of pharmacological activities, including anticancer, antioxidant, and antibacterial effects. pharmacophorejournal.commdpi.comwjarr.com For instance, S-alkylation and N3-alkylation of 2-thiouracil have produced derivatives with notable cytotoxic activity. pharmacophorejournal.com

Role of the Hydroxyethyl (B10761427) Group at C-5 in Modulating Efficacy and Selectivity

The C-5 position of the pyrimidine ring is a key site for modification to alter the biological profile of 2-thiouracil derivatives. The introduction of a 5-(hydroxymethyl) group, a precursor to the 5-(2-hydroxyethyl) group, has been a strategy in developing new anticancer agents. pharmacophorejournal.com Crystallographic studies of 5-(hydroxymethyl)uracil have shown that the substituent at the C-5 position tends to be coplanar with the pyrimidine ring. nih.gov This conformational preference can influence how the molecule interacts with its biological targets.

Significance of the Thione Group at C-2 in Biological Interaction and Mechanism

The thione (C=S) group at the C-2 position is a hallmark of 2-thiouracil and its derivatives and is crucial for their biological activity. This sulfur-containing group is known to be involved in the mechanism of action of antithyroid drugs like 6-n-propyl-2-thiouracil (PTU), where it interacts with mammalian peroxidases. nih.govresearchgate.net The thiol (-SH) tautomer of the thione group can act as an electron-releasing group, activating the pyrimidine ring. nih.govnih.gov

The thione group's ability to participate in hydrogen bonding and coordinate with metal ions is also significant for the biological interactions of these compounds. mdpi.com The inhibitory effects of 2-thiouracil on enzymes involved in pyrimidine nucleotide biosynthesis are also attributed to the presence of the thione group. nih.gov

Quantitative Correlation Between Specific Structural Features and Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between the physicochemical properties of molecules and their biological activities. mdpi.comsciencepublishinggroup.com These studies help in predicting the activity of new compounds and in designing more potent drugs. researchgate.net

Antioxidant Activity:

QSAR studies on thiouracil derivatives have revealed correlations between their structural features and antioxidant activity. For instance, the presence of electron-donating groups on aromatic rings attached to the thiouracil scaffold generally enhances antioxidant activity by facilitating electron or hydrogen donation. nih.govmdpi.com A study on 2-thiouracil-5-sulfonamide derivatives showed that compounds with thiazole (B1198619) and thiosemicarbazone moieties exhibited potent antioxidant activities. nih.govmdpi.com Specifically, derivatives with 4-CH3 or 4-OCH3 substituents on a phenyl ring displayed the most significant activity. nih.gov

Anticancer Activity:

QSAR models have been developed to predict the anticancer activity of thiouracil derivatives against various cancer cell lines. pharmacophorejournal.comnih.gov These models often correlate physicochemical descriptors with the observed cytotoxic effects. For example, a study on novel 2-thiouracil sulfonamide derivatives identified compounds with high anticancer activity against breast (MCF7) and colon (CaCo-2) cancer cell lines. pharmacophorejournal.com Molecular docking studies further revealed that these active compounds fit well into the active site of c-kit protein tyrosine kinase. pharmacophorejournal.com

Antibacterial Activity:

The antibacterial activity of thiouracil derivatives has also been the subject of QSAR analysis. nih.govjmaterenvironsci.comresearchgate.net A good correlation has been found between physicochemical parameters like lipophilicity (log P) and polar surface area (PSA) and the antibacterial activity of thiazole derivatives, which can be linked to the thiouracil scaffold. nih.gov For some thiourea (B124793) derivatives, potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) has been reported, with the most active compound disrupting the integrity of the bacterial cell wall. nih.gov

The following table summarizes the observed biological activities of some 2-thiouracil derivatives:

| Compound Series | Biological Activity | Key Structural Features for Activity |

| 2-Thiouracil Sulfonamides | Anticancer | Sulfonamide group, specific substitutions on aromatic rings |

| 2-Thiouracil-5-Sulfonamides | Antioxidant | Thiazole, thiosemicarbazone, pyridine (B92270) moieties; electron-donating groups |

| Thiazole derivatives linked to thiouracil | Antibacterial | Lipophilicity (log P), Polar Surface Area (PSA) |

Design Principles for Rational Development of Analogues with Enhanced Biological Activity and Selectivity

Based on SAR and QSAR studies, several design principles can be formulated for the rational development of 5-(2-Hydroxyethyl)-2-thiouracil analogues with improved biological profiles.

Modification of the C-5 Substituent: The hydroxyethyl group at C-5 can be modified to optimize interactions with the target. This could involve altering the chain length, introducing other functional groups, or replacing it with bioisosteric groups to enhance binding affinity and selectivity.

Exploitation of the Thione Group: The reactivity and coordinating ability of the C-2 thione group can be leveraged. Designing molecules that can form specific interactions with the active sites of target enzymes, such as kinases or peroxidases, is a promising strategy.

Introduction of Diverse Heterocyclic Moieties: Incorporating various heterocyclic rings (e.g., thiazole, pyridine, indole) at different positions of the thiouracil core can lead to compounds with diverse and enhanced biological activities. mdpi.comnih.govturkjps.org

Fine-tuning Physicochemical Properties: QSAR models can guide the modification of physicochemical properties like lipophilicity, electronic effects, and steric parameters to improve pharmacokinetic and pharmacodynamic properties. For instance, introducing electron-donating groups can enhance antioxidant activity, while optimizing lipophilicity can improve cell permeability and antibacterial efficacy. nih.govnih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking and modeling can be employed to design ligands that fit precisely into the active site, leading to higher potency and selectivity. nih.govpharmacophorejournal.comresearchgate.net

By systematically applying these principles, it is possible to develop novel this compound derivatives with superior therapeutic potential for various diseases, including cancer, oxidative stress-related conditions, and bacterial infections.

Metabolism and Preclinical Pharmacokinetic Considerations of Thiouracil Compounds

In Vitro Metabolic Stability and Metabolite Identification Studies

For instance, research on N1-substituted-6-arylthiouracils, such as compound 1 [6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one], has demonstrated significant metabolic instability in liver microsomes from certain preclinical species. In NADPH-supplemented rat and dog liver microsomes, compound 1 underwent facile oxidative desulfurization to a cyclic ether metabolite, M1 [5-(2,4-dimethoxyphenyl)-2,3-dihydro-7H-oxazolo[3,2-a]pyrimidin-7-one]. This rapid metabolism suggests a high first-pass effect in these species.

The primary metabolic transformation observed for many thiouracil compounds is the oxidation of the sulfur atom, a process known as S-oxidation. This can lead to the formation of various metabolites, including sulfenic, sulfinic, and sulfonic acid intermediates. nih.gov These reactive intermediates can then undergo further reactions, such as conjugation or, in the case of compound 1 , intramolecular cyclization. The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Interactive Data Table: In Vitro Metabolic Half-Life of a Thiouracil Derivative (Compound 1) Please note that the following data is for the related compound [6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one] and is used to illustrate the concept of metabolic stability.

| Species | Liver Microsome Half-Life (t½, minutes) |

| Rat | 8.6 ± 0.4 |

| Dog | 11.2 ± 0.4 |

| Human | > 120 |

Data sourced from a study on a thiouracil-based irreversible myeloperoxidase inactivator.

Enzymatic Pathways Involved in Thiouracil Metabolism

The metabolism of thiouracil compounds is primarily mediated by specific enzyme systems, with Flavin-Containing Monooxygenase (FMO) enzymes playing a pivotal role in their oxidative desulfurization.

Oxidative Desulfurization by Flavin-Containing Monooxygenase (FMO) Enzymes:

Studies on the thiouracil derivative, compound 1 , have definitively implicated FMOs as the key enzymes responsible for its conversion to the M1 metabolite. The involvement of FMOs was confirmed through several lines of evidence:

The metabolic reaction was dependent on NADPH.

Mild heat deactivation of liver microsomes, a method known to inactivate FMOs more readily than cytochrome P450 (CYP) enzymes, significantly reduced the formation of M1.

Co-incubation with imipramine, a known FMO inhibitor, diminished M1 formation.

Conversely, the pan-cytochrome P450 inactivator, 1-aminobenzotriazole, did not inhibit the oxidative metabolism of compound 1 to M1.

Further investigations with recombinant FMO isoforms (FMO1, FMO3, and FMO5) revealed that FMO1 was the principal catalyst for the conversion of compound 1 to M1. The oxidation by FMO1 followed Michaelis-Menten kinetics. The initial S-oxygenation of the thiouracil ring by FMO1 is proposed to yield a sulfenic acid intermediate. This intermediate can then be redox-cycled back to the parent compound in the presence of glutathione (B108866) or undergo further oxidation to a more electrophilic sulfinic acid species, which is then trapped intramolecularly by the pendant alcohol group to form the cyclic ether metabolite M1.

Species-Specific Metabolic Differences and Their Implications for Preclinical Research

Significant species-specific differences in the metabolism of thiouracil compounds have been observed, which have profound implications for the selection of appropriate animal models in preclinical research and the extrapolation of findings to humans.

The most striking example of this is the differential metabolism of compound 1 in rat, dog, and human liver microsomes. As highlighted in the table above, the compound is rapidly metabolized in rat and dog liver microsomes but is stable in human liver microsomes. This stark difference is directly attributable to the differential expression of the FMO1 enzyme.

Rat vs. Dog vs. Human Microsomes:

Rat and Dog: Both species express FMO1 in their liver, which leads to the rapid oxidative desulfurization of thiouracil derivatives like compound 1 . This results in moderate-to-high plasma clearances of the parent compound and significant circulating levels of the M1 metabolite in these species.

Human: In contrast, FMO1 is not expressed in adult human liver. This lack of FMO1 expression explains the observed metabolic stability of compound 1 in human liver microsomes.

These findings underscore the critical importance of understanding the species-specific expression and activity of drug-metabolizing enzymes when evaluating the pharmacokinetic and potential toxicological profiles of new chemical entities. The choice of an inappropriate preclinical species, one that does not accurately reflect human metabolic pathways, can lead to misleading predictions of a drug's behavior in humans. For thiouracil compounds susceptible to FMO1-mediated metabolism, the rat and dog may not be suitable models for predicting human pharmacokinetics.

Interactive Data Table: Species Differences in the Oxidative Desulfurization of a Thiouracil Derivative (Compound 1) This table illustrates the species-dependent metabolism of the related compound [6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one].

| Species | Primary Metabolizing Enzyme | Metabolic Outcome in Liver Microsomes | Implication for Preclinical Studies |

| Rat | FMO1 | Rapid oxidative desulfurization | May overestimate human clearance |

| Dog | FMO1 | Rapid oxidative desulfurization | May overestimate human clearance |

| Human | (FMO1 not expressed in adult liver) | Stable; minimal metabolism | Highlights the need for careful species selection |

Data derived from research on a thiouracil-based irreversible myeloperoxidase inactivator.

Advanced Research Methodologies and Computational Approaches in 5 2 Hydroxyethyl 2 Thiouracil Research

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental to the structural confirmation of newly synthesized molecules like 5-(2-Hydroxyethyl)-2-thiouracil. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition and the connectivity of its functional groups.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iqresearchgate.net For a thiouracil derivative, characteristic absorption bands would be expected for its various bonds. For instance, in a related compound, 1,4-dihydro-2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile, FT-IR spectra showed key peaks at 3600.00 cm⁻¹ (S-H), 3500.00 cm⁻¹ (N-H), 2235.50 cm⁻¹ (C≡N), and 1656.85 cm⁻¹ (C=O). chemijournal.com For this compound, one would anticipate characteristic peaks corresponding to the O-H stretch of the alcohol, N-H stretches of the pyrimidine (B1678525) ring, C=O and C=S stretches, and C-H vibrations of the ethyl group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. rsc.org For this compound (C₆H₈N₂O₂S), the exact mass can be calculated and confirmed by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org For example, a related thiazole (B1198619) derivative, 2-(4-methoxybenzyl)-2,6-dihydro-5H-thiazolo[4,5-d] rsc.orgresearchgate.netjapsonline.comtriazole-5-thione, was analyzed via HRMS (APCI), and its calculated mass [M+H]⁺ was found to be consistent with the experimentally determined value. rsc.org

Nuclear Magnetic Resonance (NMR) - ¹H NMR, ¹³C NMR

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule in solution. uobasrah.edu.iq

¹H NMR: This technique provides information about the number and types of protons in a molecule and their neighboring atoms. For this compound, distinct signals would be expected for the N-H protons of the ring, the olefinic proton at C6, and the two methylene (B1212753) groups (-CH₂-CH₂-OH) of the hydroxyethyl (B10761427) side chain, as well as the hydroxyl proton. For example, in the related compound 6-methyl-2-thiouracil, signals were observed at 12.29 ppm (N-H), 5.68 ppm (olefinic H-5), and 2.06 ppm (methyl protons). researchgate.net The hydroxyethyl group in the target compound would likely show characteristic triplet signals due to spin-spin coupling.

¹³C NMR: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the C=S carbon (thiouracil C2), the C=O carbon (C4), the olefinic carbons (C5 and C6), and the aliphatic carbons of the hydroxyethyl side chain. chemijournal.comresearchgate.net In a similar structure, 1,4-dihydro-2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile, the C=S and C=O carbons resonated at 162.37 ppm and 176.37 ppm, respectively. chemijournal.com

Table 1: Representative NMR Data for Related Thiouracil Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| 6-methyl-2-thiouracil | ¹H | 12.29 | N1-H, N3-H | researchgate.net |

| 5.68 | C5-H | researchgate.net | ||

| 2.06 | -CH₃ | researchgate.net | ||

| 1,4-dihydro-2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile | ¹³C | 176.37 | C4=O | chemijournal.com |

| 162.37 | C2-SH | chemijournal.com | ||

| 158.79 | C6 | chemijournal.com | ||

| 89.66 | C5 | chemijournal.com | ||

| 55.61 | -OCH₃ | chemijournal.com |

This table presents data from related compounds to illustrate expected spectral regions for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is often used to study compounds containing chromophores like aromatic rings and conjugated systems. wjbphs.com Thiouracil derivatives exhibit characteristic absorption maxima (λmax) in the UV range. For instance, the related compound 5-hydroxymethyluracil (B14597) shows a λmax at 275 nm in DMSO. mdpi.com Studies on 5-fluorouracil (B62378) also show a characteristic peak around 266 nm. researchgate.net The UV-Vis spectrum of this compound would be useful for quantitative analysis and for studying its interactions with biological macromolecules. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques provide powerful insights into the behavior of molecules at an atomic level, guiding drug design and explaining experimental observations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. scienceopen.com This technique is crucial for understanding potential mechanisms of action.

Binding to Thymidylate Synthase: Thymidylate synthase (TS) is a key enzyme in DNA biosynthesis and a well-established target for anticancer drugs like 5-fluorouracil. researchgate.netnih.gov Thiouracil derivatives, being structurally similar to uracil (B121893), are often investigated as potential TS inhibitors. japsonline.com Molecular docking studies have been performed on various thiouracil derivatives to predict their binding affinity and interaction patterns within the TS active site (e.g., PDB ID: 1JU6). japsonline.comnih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-enzyme complex, providing a rationale for the compound's inhibitory activity. japsonline.comjppres.com

Binding to 15-Lipoxygenase: Lipoxygenases (LOX) are enzymes involved in inflammatory pathways, making them attractive targets for anti-inflammatory drug design. nih.govmdpi.com The 15-lipoxygenase (15-LOX) enzyme, in particular, has been implicated in various diseases. mdpi.combhu.ac.in Novel 2-thiouracil-5-sulfonamide derivatives have been designed and evaluated as 15-LOX inhibitors. mdpi.com Molecular docking of these compounds into the active site of human 15-LOX has helped to explain their potent antioxidant and enzyme-inhibiting activities by revealing specific binding modes. mdpi.com

Binding to DNA Gyrase: Bacterial DNA gyrase is an essential enzyme that modulates DNA topology and is a validated target for antibiotics. nih.govembopress.org It is composed of GyrA and GyrB subunits. nih.gov Inhibitors can trap the gyrase-DNA complex, leading to double-stranded DNA breaks and cell death. embopress.org While many inhibitors target the GyrA subunit, others are ATP-competitive inhibitors that bind to the GyrB subunit. nih.gov Docking studies are employed to design novel inhibitors, including hybrids that target both subunits, to overcome resistance. nih.govrsc.org Thiouracil derivatives could be explored as potential DNA gyrase inhibitors, with docking simulations guiding their design and predicting their binding efficacy.

Table 2: Example of Molecular Docking Findings for Thiouracil Derivatives

| Compound Class | Target Enzyme | PDB Code | Key Finding | Reference |

|---|---|---|---|---|

| Thiopyrimidine-5-carbonitriles | Thymidylate Synthase | 1JU6 | Strong binding affinity suggests potential for TS inhibition. | japsonline.com |

| 2-Thiouracil-5-sulfonamides | 15-Lipoxygenase | Not specified | Docking endorsed proper binding at the active site, explaining potent antioxidant activity. | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. unlp.edu.ar DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are applied to thiouracil derivatives to study their properties. researchgate.netmdpi.comresearchgate.net These studies can determine optimized geometries, vibrational frequencies (to compare with FT-IR data), and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity. dntb.gov.uamdpi.com Molecular Electrostatic Potential (MESP) maps can also be generated to predict sites susceptible to electrophilic or nucleophilic attack, providing insights into intermolecular interactions. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a data-driven approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. researchgate.netlaccei.org For thiouracil derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting targets like the Hepatitis C viral NS5B RNA-dependent RNA polymerase. These models identify which structural features, such as the presence of electronegative groups or bulky substituents at specific positions, enhance or diminish biological activity, thereby guiding the design of more potent derivatives.

Advanced Analytical Methodologies for Research Sample Analysis

The analysis of thiouracil compounds in various matrices requires sensitive and reliable analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful technique for separating components in a mixture. When coupled with mass spectrometry, it allows for both separation and definitive identification of compounds. chemijournal.com HPLC methods have been developed for the separation and analysis of thiourea (B124793), thiouracil, methylthiouracil, and propylthiouracil (B1679721) using mixed-mode columns. sielc.com Such methods would be directly applicable to the analysis of this compound in research samples, providing quantification and structural confirmation.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures and monitoring reaction progress. nih.gov It has been successfully applied to the analysis of various thiouracil derivatives. researchgate.netsigmaaldrich.com For instance, HPTLC (High-Performance TLC) combined with an iodine-azide reaction has been used for the determination of thiouracils in biological samples like urine and serum. researchgate.net Visualization is often achieved under UV light. sigmaaldrich.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. It has become an important method in pharmaceutical research, particularly for the separation of chiral compounds. mdpi.com While less common for routine thiouracil analysis than HPLC, CE could be employed for specific applications, such as analyzing charged derivatives or studying binding interactions.

Future Research Directions and Translational Potential for 5 2 Hydroxyethyl 2 Thiouracil

Design and Synthesis of Next-Generation 5-(2-Hydroxyethyl)-2-thiouracil Analogues with Optimized Profiles

The core structure of this compound, featuring a pyrimidine (B1678525) ring with a sulfur atom at the C2 position and a 2-hydroxyethyl group at the C5 position, presents a versatile scaffold for chemical modification. researchgate.net Future efforts in medicinal chemistry should focus on the rational design and synthesis of next-generation analogues with optimized pharmacokinetic and pharmacodynamic profiles.

Structure-activity relationship (SAR) studies on related thiouracil derivatives have consistently demonstrated that modifications at the C5 and C6 positions of the pyrimidine ring, as well as substitutions on the thiourea (B124793) moiety, can significantly influence biological activity. nih.govmdpi.com For instance, the introduction of sulfonamide groups at the 5-position of the 2-thiouracil (B1096) nucleus has yielded compounds with potent anticancer activities. nih.govmdpi.commdpi.com These derivatives have been shown to induce cell cycle arrest and inhibit key enzymes implicated in cancer progression, such as cyclin-dependent kinase 2 (CDK2). nih.gov

Future synthetic strategies should explore a diverse range of chemical transformations to build upon the this compound backbone. This includes the introduction of various functional groups to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, thereby enhancing target engagement and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of novel derivatives through multi-component reactions, such as the Biginelli reaction, can provide an efficient means to generate a library of analogues for high-throughput screening. nih.gov

Table 1: SAR Insights from Related Thiouracil Derivatives for Analogue Design

| Modification Site | Observed Effect on Activity | Rationale for Future Design |

| C5-Position | Introduction of sulfonamide groups enhances anticancer activity. | Synthesize analogues with varied sulfonamide moieties to optimize potency and selectivity against cancer-related targets. |

| C6-Position | Alkyl substitutions can modulate antiviral activity. | Explore a range of alkyl and aryl substitutions to fine-tune antiviral and other biological activities. |

| Thiourea Moiety | Can be functionalized without losing core activity. | Introduce diverse substituents to improve ADME properties and explore new target interactions. |

| Hydroxyethyl (B10761427) Group | Contributes to aqueous solubility. | Modify the length and branching of the alkyl chain or introduce bioisosteric replacements to optimize solubility and target binding. |

Elucidation of Currently Unexplored or Partially Understood Mechanisms of Action

While the antithyroid effects of the broader thiouracil class are well-established to involve the inhibition of thyroid peroxidase, the precise molecular mechanisms underlying the diverse biological activities of this compound remain largely to be elucidated. nih.gov Its potential as an anticancer and antiviral agent suggests interactions with multiple cellular targets and pathways that extend beyond its endocrine effects.

Future mechanistic studies should aim to identify the direct molecular targets of this compound and its more potent analogues. For its anticancer properties, investigations should focus on its effects on cell cycle regulation, apoptosis, and key signaling pathways implicated in tumorigenesis. Studies on related thiouracil derivatives have pointed towards the inhibition of enzymes like histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) as potential mechanisms. nih.govnih.gov It is crucial to determine if this compound shares these targets or possesses a distinct mode of action.

Furthermore, the potential for this compound to modulate other enzymatic activities should be explored. For example, 2-thiouracil has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS), suggesting a role in modulating nitric oxide signaling pathways. researchgate.net Investigating whether this compound or its derivatives exhibit similar inhibitory effects on nNOS or other enzymes could open up new therapeutic possibilities.

Application of Advanced Omics Technologies (e.g., proteomics, metabolomics) in Comprehensive Mechanistic Studies

To gain a holistic understanding of the cellular response to this compound, the application of advanced omics technologies is indispensable. Proteomics and metabolomics, in particular, can provide unbiased, system-wide insights into the changes in protein expression and metabolite levels following compound treatment, thereby revealing novel mechanisms of action and identifying potential biomarkers of response.

Proteomics: In-depth proteomic analysis of cells or tissues treated with this compound can identify proteins whose expression or post-translational modifications are significantly altered. nih.gov This can help to pinpoint the cellular pathways that are most affected by the compound. For example, proteomics could reveal if the compound induces stress responses, alters metabolic pathways, or affects protein degradation machinery. Such studies have been instrumental in understanding the complex cellular responses to other therapeutic agents.

Metabolomics: Metabolomic profiling can map the metabolic perturbations induced by this compound. By analyzing the changes in endogenous small molecules, researchers can identify metabolic pathways that are either directly targeted or indirectly affected by the compound. This approach has been successfully used to study the effects of other drugs and can provide crucial information on the compound's mechanism of action and potential off-target effects. nih.gov

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for constructing comprehensive models of the drug's action and for identifying patient populations most likely to benefit from treatment. nih.govnih.gov

Exploration of Novel Therapeutic Areas and Synergistic Combinations for this compound and its Derivatives

The diverse biological activities suggested by preliminary studies on thiouracil derivatives indicate that the therapeutic potential of this compound may extend beyond its initially explored applications. A systematic exploration of its efficacy in other disease contexts is a critical avenue for future research.

Novel Therapeutic Areas: Given the established anticancer and antiviral properties of related compounds, a broader screening of this compound and its optimized analogues against a wider range of cancer cell lines and viral pathogens is warranted. researchgate.net Furthermore, its potential anti-inflammatory and antioxidant properties, suggested by studies on other thiouracil derivatives, should be investigated in relevant disease models. mdpi.com The ability of some thiouracils to inhibit enzymes like 15-lipoxygenase (15-LOX) suggests potential applications in inflammatory disorders. mdpi.commdpi.com

Synergistic Combinations: A key strategy to enhance therapeutic efficacy and overcome drug resistance is the use of combination therapies. researchgate.net Future studies should investigate the potential for synergistic interactions between this compound or its derivatives and existing therapeutic agents. For instance, in oncology, combining it with standard-of-care chemotherapeutics or targeted agents could lead to improved treatment outcomes. researchgate.net Computational models and high-throughput screening can be employed to predict and validate effective drug combinations. The functionalization of nanoparticles with thiouracil derivatives also presents a novel approach to enhance drug delivery and achieve synergistic effects, for example, through photothermal therapy in cancer treatment.

By systematically pursuing these future research directions, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and its derivatives, paving the way for their eventual translation into novel and effective clinical treatments.

Q & A

Q. What is the established synthesis protocol for 5-(2-Hydroxyethyl)-2-thiouracil, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized by refluxing thiourea with the sodium salt of α-formylbutyrolactone in its enolate form under aqueous conditions. Critical parameters include:

- Temperature : Reflux conditions to ensure sufficient energy for enolate formation.

- pH : Basic environment to stabilize the enolate intermediate.

- Stoichiometry : Optimized molar ratios to minimize byproducts (e.g., 5-(1-methoxyethyl)-2-thiouracil).

Byproducts can arise from competing reaction pathways, such as acetal decomposition under basic conditions. Mechanistic studies suggest controlling base concentration and reaction time improves selectivity .

| Reactant System | Conditions | Major Product | Byproducts |

|---|---|---|---|

| Thiourea + α-formylbutyrolactone enolate | Aqueous reflux | This compound | Minimal with optimized ratios |

| Acetal 6 + thiourea | Sodium methoxide-methanol | 5-(1-methoxyethyl)-2-thiouracil | Multiple (e.g., 5-vinyl-2-thiouracil) |

Q. What are the recommended safety measures for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Butyl rubber gloves, side-shielded goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor air quality if exposure limits are undefined.

- First Aid : Immediate medical consultation if exposed; provide the safety data sheet (SDS) to medical personnel .

- Environmental Compliance : Classified as H411 (toxic to aquatic life). Dispose via certified hazardous waste channels to prevent water contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .

- Parameter Tuning :

- Reduce sodium methoxide concentration to limit acetal decomposition.

- Shorten reaction time to prevent over-alkylation.

- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts like 5-(1-thiocarbamylaminoethyl)-2-thiouracil .

Q. What methodologies are appropriate for assessing the chronic toxicity and environmental impact of this compound?

- Methodological Answer :

- Chronic Toxicity : Conduct OECD Guideline 452 repeated-dose studies (28-90 days) in rodent models, focusing on organ-specific damage (H372) .

- Environmental Impact :

- Aquatic Toxicity : Acute toxicity tests on Daphnia magna (EC50) and algae growth inhibition assays.

- Biodegradability : OECD 301F manometric respirometry to assess persistence .

- Regulatory Compliance : Adhere to WGK 3 (Germany) for water hazard mitigation, including effluent pre-treatment .

Q. How should discrepancies in the physical-chemical property data of this compound be addressed in research publications?

- Methodological Answer :

- Empirical Determination : Use differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling.

- Comparative Analysis : Cross-reference with structurally similar thiouracils (e.g., 5-carboxy-2-thiouracil) to infer missing data .

- Transparency : Report purity levels, solvent systems, and calibration standards to contextualize results and resolve contradictions .

Data Contradiction Analysis

- Example : Conflicting yields in synthesis protocols may stem from varying thiourea purity or enolate stability. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.